2-(2-fluorophenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
Description
The compound 2-(2-fluorophenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a synthetic molecule featuring three distinct structural motifs:
- A 2-fluorophenoxy group linked via an ether bond.
- A bicyclic octahydropyrrolo[3,4-c]pyrrole core.
- A 9-methyl-9H-purin-6-yl substituent, a modified purine base.
Its synthesis likely involves multi-step heterocyclic chemistry, including fluorination, pyrrolidine/pyrrole ring formation, and purine functionalization. Crystallographic tools like SHELX and ORTEP-3 (used for structure refinement and visualization) are critical for confirming its stereochemistry and conformational stability .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-25-12-24-18-19(25)22-11-23-20(18)27-8-13-6-26(7-14(13)9-27)17(28)10-29-16-5-3-2-4-15(16)21/h2-5,11-14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDKIHUPSMZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)COC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Aromatic Derivatives
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone ()
- Structure : Features a 4-fluorophenyl group attached to a pyrrole ring via a ketone linker.
- Key Differences: The target compound uses an ether linkage (2-fluorophenoxy) instead of a ketone.
- Biological Relevance: Pyrrole derivatives are known for antimicrobial and anticancer activities. The fluorophenoxy group in the target compound may enhance metabolic stability compared to the ketone-containing analog .
Purine-Based Derivatives
9-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol ()
- Structure : A purine analog with a hydroxymethyl-tetrahydrofuran substituent.
- Key Differences :
- The target compound substitutes the tetrahydrofuran group with a bicyclic pyrrolo-pyrrole , increasing steric bulk and altering solubility.
- The 9-methyl group in the target compound may reduce polarity compared to the hydroxymethyl group in the analog, affecting membrane permeability.
- Functional Impact : Purine derivatives often target kinases or nucleoside-binding proteins. The methyl group in the target compound could enhance binding affinity to hydrophobic active sites .
Structural and Functional Data Table
Research Findings and Implications
- Fluorine Effects: The 2-fluorophenoxy group may reduce metabolic degradation compared to 4-fluorophenyl analogs due to steric shielding of the ether bond .
- Purine Interactions : The 9-methyl group could mimic natural methylated nucleotides, enabling competitive inhibition in enzymatic pathways, whereas hydroxymethyl analogs () may act as substrates for oxidation .
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